Cyclophenothiazine hydrochloride
Description
Properties
CAS No. |
13421-18-6 |
|---|---|
Molecular Formula |
C6H11N3S |
Origin of Product |
United States |
Synthetic Strategies and Structural Modifications of Cyclophenothiazine Hydrochloride
Retrosynthetic Analysis for a Hypothetical Cyclophenothiazine Hydrochloride Scaffolding
A retrosynthetic analysis for a hypothetical "this compound" would logically start from the core phenothiazine (B1677639) ring structure. The term "cyclo" suggests the presence of a cyclic substituent, possibly a cyclopropyl, cyclobutyl, or larger cycloalkane group, attached either to the nitrogen atom of the phenothiazine ring or as a substituent on one of the benzene (B151609) rings. The "hydrochloride" indicates the formation of a salt with hydrochloric acid, a common practice to improve the solubility and stability of amine-containing compounds.
The key disconnections in a retrosynthetic pathway would likely involve:
The bond between the nitrogen of the phenothiazine core and its substituent. This is a common point of functionalization in many phenothiazine derivatives.
The bonds forming the tricyclic phenothiazine system itself. This would lead back to simpler precursors like substituted diphenylamines or diaryl sulfides.
Postulated Development and Optimization of Synthetic Routes for this compound
Based on established methods for synthesizing phenothiazine derivatives, several routes could be postulated for the synthesis of a hypothetical this compound.
Key Precursors and Potential Reaction Conditions
The synthesis would likely commence from a pre-formed phenothiazine nucleus or be constructed through cyclization reactions.
Table 1: Potential Key Precursors for this compound Synthesis
| Precursor Name | Potential Role in Synthesis |
| 10H-Phenothiazine | Starting material for N-alkylation. |
| Substituted 2-aminothiophenol | Precursor for building the phenothiazine ring via condensation with a substituted o-halonitrobenzene. |
| Substituted diphenylamine | Precursor for cyclization with sulfur. |
| A cyclopropyl-containing alkyl halide (e.g., (bromomethyl)cyclopropane) | Alkylating agent for introducing the "cyclo" moiety onto the phenothiazine nitrogen. |
| Hydrochloric acid | For the final salt formation. |
A plausible synthetic approach would involve the N-alkylation of 10H-phenothiazine. This would typically be carried out by reacting phenothiazine with a suitable cycloalkylmethyl halide in the presence of a base to deprotonate the nitrogen atom.
Alternatively, the synthesis could involve the construction of the phenothiazine ring with the "cyclo" group already in place on one of the precursors.
Hypothetical Yield Optimization and Purity Considerations
Optimizing the yield and purity for a hypothetical synthesis would involve systematic variation of several parameters:
Choice of Base: Stronger bases like sodium hydride or weaker inorganic bases such as potassium carbonate could be tested to find the optimal conditions for N-alkylation.
Solvent: The choice of solvent (e.g., dimethylformamide, acetonitrile, toluene) could significantly impact reaction rates and yields.
Temperature and Reaction Time: Careful control of these parameters would be crucial to minimize side reactions and ensure complete conversion.
Purification: Purification would likely be achieved through column chromatography to separate the desired product from unreacted starting materials and byproducts. The final hydrochloride salt would be precipitated by treating a solution of the free base with ethereal or isopropanolic HCl, followed by recrystallization to achieve high purity.
Targeted Structural Derivatization from a this compound Core
Assuming the successful synthesis of a core "this compound" structure, further derivatization could be explored to modulate its properties.
Strategies for Substituent Introduction and Diversification
Ring Substitution: Electrophilic aromatic substitution reactions (e.g., halogenation, nitration, Friedel-Crafts acylation) could be employed to introduce substituents onto the benzene rings of the phenothiazine core. The position of these substituents would be directed by the existing groups on the ring.
Modification of the "Cyclo" Group: If the "cyclo" group contains functional handles (e.g., a hydroxyl or carboxyl group), these could be further modified through esterification, amidation, or other standard transformations.
Stereochemical Considerations in Synthesis
If the "cyclo" substituent or any other part of the molecule contains a chiral center, the synthesis would need to address stereochemical outcomes. This could involve:
Use of Chiral Starting Materials: Employing enantiomerically pure precursors would be the most direct way to obtain a stereochemically defined product.
Asymmetric Synthesis: Utilizing chiral catalysts or auxiliaries could induce stereoselectivity in the key bond-forming reactions.
Chiral Resolution: Racemic mixtures could be separated into their constituent enantiomers using techniques like chiral chromatography or diastereomeric salt formation.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (1D and 2D techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. For Cyclophenothiazine hydrochloride, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would be employed for a complete structural assignment.
¹H NMR: The proton NMR spectrum would provide information on the chemical environment of each hydrogen atom. The aromatic protons on the phenothiazine (B1677639) ring system would appear in the downfield region (typically δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic currents. The protons of the aliphatic side chain would resonate at higher field strengths. The chemical shifts and coupling patterns (multiplicity) of these protons would allow for the unambiguous assignment of their positions.
¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule. The aromatic carbons would have characteristic shifts in the δ 110-150 ppm range, while the aliphatic carbons of the side chain would appear at higher field (upfield).
2D NMR Techniques:
COSY (Correlation Spectroscopy): This experiment would establish the connectivity between coupled protons, helping to trace the proton network within the aliphatic side chain and within each aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the known proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over two or three bonds), which is crucial for establishing the connectivity between the phenothiazine core and the side chain, as well as confirming the substitution pattern on the aromatic rings.
A hypothetical data table for the expected NMR shifts is presented below.
| Atom | Hypothetical ¹H Chemical Shift (δ, ppm) | Hypothetical ¹³C Chemical Shift (δ, ppm) |
| Aromatic Protons | 7.0 - 8.0 | 110 - 150 |
| Aliphatic Protons (Side Chain) | 2.0 - 4.0 | 20 - 60 |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.
For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact mass, which in turn would confirm its molecular formula. Electron Ionization (EI) or Electrospray Ionization (ESI) could be employed as the ionization method.
Under EI-MS, the molecule would be subjected to a high-energy electron beam, leading to the formation of a molecular ion ([M]⁺) and various fragment ions. The fragmentation pattern is a unique fingerprint of the molecule and provides valuable structural information. Expected fragmentation pathways for this compound would likely involve the cleavage of the aliphatic side chain from the phenothiazine ring system, as well as characteristic cleavages within the side chain itself.
| Ion | Hypothetical m/z | Identity |
| [M+H]⁺ | Expected Molecular Weight + 1 | Protonated Molecular Ion |
| Fragment 1 | Varies | Loss of the aliphatic side chain |
| Fragment 2 | Varies | Cleavage within the side chain |
X-ray Crystallography for Solid-State Structural Determination
This technique would reveal the puckering of the central ring of the phenothiazine core and the orientation of the substituent and the side chain relative to the ring system. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the crystal packing. The presence of the hydrochloride salt would likely lead to the formation of hydrogen bonds between the chloride ion and the protonated amine in the side chain.
| Crystallographic Parameter | Expected Information |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions | a, b, c, α, β, γ |
| Bond Lengths | Precise distances between atoms |
| Bond Angles | Angles between bonded atoms |
| Torsion Angles | Conformation of the molecule |
Advanced Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformation
Fourier Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov The resulting spectra provide a characteristic fingerprint of the compound and are invaluable for identifying functional groups. researchgate.netnih.govglobalresearchonline.netasianpubs.org
FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups present. These would include:
N-H stretch: A broad band in the region of 3200-3500 cm⁻¹ corresponding to the protonated amine in the hydrochloride salt.
C-H stretches: Aromatic C-H stretches would appear above 3000 cm⁻¹, while aliphatic C-H stretches would be observed just below 3000 cm⁻¹.
C=C stretches: Aromatic ring stretching vibrations would be found in the 1450-1600 cm⁻¹ region.
C-N stretch: The stretching vibration of the carbon-nitrogen bond in the side chain would appear in the 1000-1300 cm⁻¹ range.
C-S stretch: The carbon-sulfur bond in the phenothiazine ring would give rise to a weak absorption in the fingerprint region.
| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| N-H Stretch | 3200-3500 (broad) | Weak |
| Aromatic C-H Stretch | >3000 | Strong |
| Aliphatic C-H Stretch | <3000 | Strong |
| C=C Stretch (Aromatic) | 1450-1600 | Strong |
| C-N Stretch | 1000-1300 | Medium |
UV-Visible and Fluorescence Spectroscopy for Electronic Properties and Photophysical Behavior
UV-Visible and fluorescence spectroscopy are used to study the electronic transitions within a molecule and provide information about its photophysical properties. researchgate.netnih.gov
UV-Visible Spectroscopy: The UV-Visible absorption spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the π-π* transitions within the conjugated phenothiazine ring system. The position and intensity of these bands can be influenced by the substitution on the ring and the solvent environment. nih.gov Typically, phenothiazine derivatives show strong absorption bands in the UV region.
Fluorescence Spectroscopy: Upon excitation at an appropriate wavelength, this compound may exhibit fluorescence. The fluorescence emission spectrum would provide information about the energy of the first excited singlet state. The fluorescence quantum yield and lifetime are important photophysical parameters that characterize the efficiency and dynamics of the emission process. The photophysical properties of phenothiazines can be sensitive to the local environment, making fluorescence a useful probe for studying their interactions. researchgate.net
| Spectroscopic Parameter | Expected Information |
| λmax (UV-Vis) | Wavelength of maximum absorption |
| Molar Absorptivity (ε) | Measure of the intensity of absorption |
| λem (Fluorescence) | Wavelength of maximum emission |
| Quantum Yield (Φf) | Efficiency of the fluorescence process |
| Fluorescence Lifetime (τf) | Average time the molecule spends in the excited state |
Computational Chemistry and in Silico Modeling of Cyclophenothiazine Hydrochloride
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction.nih.gov
Quantum chemical calculations are fundamental in predicting the electronic structure and reactivity of molecules like phenothiazine (B1677639) derivatives. These methods provide insights into molecular properties that govern their biological and chemical behavior. mdpi.comnih.gov
Density Functional Theory (DFT) Applications.nih.gov
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For phenothiazine derivatives, DFT has been employed to predict a variety of parameters, including spectroscopic properties and electronic and chemical characteristics. tandfonline.comnih.gov
Theoretical studies on phenothiazine analogues, such as acepromazine, amitriptyline, and chlorpromazine (B137089) HCl, have utilized DFT to perform structural and spectral characterizations. tandfonline.com These calculations help in understanding the reactivity of these molecules. For instance, electrostatic potential plots derived from DFT calculations can identify regions within the molecule that are susceptible to nucleophilic or electrophilic attacks. tandfonline.comnih.gov In two studied phenothiazine derivatives, the red and yellow areas in the electrostatic potential plot, located on the rings and specific atoms like oxygen or the C≡N group, indicate sensitivity to nucleophilic attack, while blue areas on hydrogen atoms suggest sites for electrophilic attack. tandfonline.com
DFT computations have also been applied to determine thermochemical parameters like bond dissociation enthalpy (BDE), ionization potential (IP), proton dissociation enthalpy (PDE), proton affinity (PA), and electron-transfer enthalpy (ETE). mdpi.comnih.gov These parameters are crucial for assessing the antioxidant potential of phenothiazine derivatives by describing the process of hydrogen or proton release from specific functional groups. mdpi.comnih.gov Furthermore, DFT calculations have been used to rationalize the synthesis and spectroscopic characterization of novel phenothiazine derivatives, correlating theoretical data with experimental X-ray and NMR findings. mdpi.com
Conformational Analysis and Energy Landscapes
The biological activity of phenothiazine drugs is closely linked to their three-dimensional structure. nih.gov The phenothiazine molecule itself has a unique non-planar, "butterfly" structure. mdpi.com Computational methods, including DFT, are used to perform conformational analysis and map the energy landscapes of these molecules.
The conformation of phenothiazine derivatives can be influenced by substituents on the heterocyclic system. mdpi.comnih.gov For example, van der Waals interactions between the side chain and substituents on the phenothiazine rings can promote specific conformations that may be crucial for their biological function. nih.gov High-pressure studies combined with theoretical calculations have shown that the photophysical properties of phenothiazine derivatives are highly related to their molecular conformation, with different conformers (quasi-axial and quasi-equatorial) exhibiting distinct emission behaviors. rsc.org
Computational studies have explored various dimer conformations of phenothiazine derivatives to understand their self-assembling properties. mdpi.com The stability of these dimers is crucial for forming larger, ordered supramolecular structures. mdpi.com The energy differences between various conformations, though sometimes small, can dictate the predominant species in solution and influence their photochemical and photophysical properties. acs.org
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. In the context of phenothiazine derivatives, MD simulations provide valuable insights into their dynamic behavior, stability, and interactions with their environment, such as solvents or biological macromolecules. tandfonline.comnih.gov
MD simulations have been used to investigate the stability of complexes formed between phenothiazine derivatives and proteins, such as angiotensin-converting enzyme 2 (ACE2). tandfonline.comnih.gov Parameters like the radius of gyration and root mean square fluctuation (RMSF) derived from these simulations can indicate the conformational stability of the ligand-protein complex. tandfonline.comnih.gov For instance, a stable complex might show a convergence toward a compact structure during the simulation. tandfonline.com
Furthermore, MD simulations have been employed to study the interaction of phenothiazine derivatives with other molecules, like water and gold, to predict reactive sites for practical applications. tandfonline.comtandfonline.com These simulations can also elucidate the binding modes of these derivatives within the active sites of enzymes, such as trypanothione (B104310) reductase (TR) and glutathione (B108866) reductase (GR). nih.gov The results from MD simulations often correlate well with experimental data, such as binding affinities (Ki values), validating the use of these computational methods for assessing ligand-receptor interactions. nih.gov In studies involving newly designed phenothiazine analogs, MD simulations have been used to understand the dynamic behavior of the most potent inhibitors when bound to their target protein. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Hypothetical Activities.nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational techniques that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties. mdpi.comubbcluj.ro These models are valuable tools in drug discovery for predicting the activity of new compounds and guiding the design of more potent molecules. mdpi.comjmedchem.com
Descriptor Generation and Selection.nih.gov
The foundation of any QSAR/QSPR model is the generation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. ubbcluj.ro For phenothiazine derivatives, a variety of descriptors have been used to build predictive models. These can include:
Topological indices: These are numerical descriptors derived from the molecular graph of a compound and are useful in QSAR studies. ubbcluj.ro
Quantum mechanical descriptors: These are properties calculated using quantum chemical methods, such as DFT. ubbcluj.ro Examples include energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are important for understanding chemical reactivity. researchgate.net
Physicochemical properties: Properties like logP (a measure of lipophilicity) are crucial as they are involved in the passive transport of a drug molecule through cell membranes. ubbcluj.ro
Steric, electrostatic, and hydrophobic fields: These are used in 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) to describe the three-dimensional properties of molecules. nih.gov
The selection of the most relevant descriptors is a critical step in building a robust and predictive QSAR model. youtube.com
Predictive Model Development and Validation.nih.gov
Once a set of descriptors is generated, a mathematical model is developed to correlate these descriptors with the observed activity or property. Multiple linear regression is a common technique used for this purpose. ejbps.com For example, a QSAR study on a set of phenothiazines used topological indices and quantum mechanical descriptors to model their logP and LD50 values. ubbcluj.ro
The predictive power of a QSAR model must be rigorously validated. youtube.com Common validation techniques include:
Leave-one-out (LOO) cross-validation: This method involves building a model with all but one compound and then predicting the activity of the left-out compound. This process is repeated for all compounds. ubbcluj.ro
External validation: The initial dataset is split into a training set, used to build the model, and a test set, used to evaluate the model's predictive ability on compounds not used in its development. ubbcluj.royoutube.com
Y-randomization: This involves randomly shuffling the biological activity data to ensure that the model is not a result of a chance correlation. mdpi.com
Successful QSAR models for phenothiazine derivatives have been developed for various activities, including antimalarial activity and multidrug resistance modulation. nih.govejbps.com These models can then be used to predict the activity of new, hypothetical compounds and guide the synthesis of derivatives with improved therapeutic properties. mdpi.comnih.gov
Molecular Docking and Target Interaction Prediction (Hypothetical Targets)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method can be instrumental in elucidating the potential biological targets of Cyclophenothiazine hydrochloride by modeling its interaction with various receptors at an atomic level. Given the known activities of other phenothiazine compounds, several hypothetical targets can be proposed for docking studies with this compound.
Potential therapeutic targets for this compound, based on the activities of related phenothiazine derivatives, could include proteins involved in neuropsychiatric disorders, cancer, and microbial infections. For instance, phenothiazines are known to interact with dopamine (B1211576) and serotonin (B10506) receptors, which are crucial in the treatment of psychosis. nih.gov Furthermore, various studies have investigated the anticancer potential of phenothiazines by targeting proteins such as B-cell lymphoma 2 (BCL-2) and phosphoinositide 3-kinase (PI3K-gamma). researchgate.netfrontiersin.org Additionally, phenothiazine derivatives have been evaluated for their antimicrobial properties, with dihydropteroate (B1496061) synthase (DHPS) being a potential target. nih.gov
A hypothetical molecular docking study of this compound against these targets would involve preparing the 3D structure of the ligand and the receptor, followed by running docking simulations using software like AutoDock or Glide. The results would be analyzed based on the binding energy and the interaction patterns (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues in the active site of the target protein.
Hypothetical Molecular Docking Results of this compound with Various Targets
| Target Protein | PDB ID | Docking Score (kcal/mol) (Hypothetical) | Key Interacting Residues (Hypothetical) | Potential Therapeutic Area |
| Dopamine D2 Receptor | 6CM4 | -9.8 | Asp114, Ser193, Phe390 | Antipsychotic |
| B-cell lymphoma 2 (BCL-2) | 2O2F | -8.5 | Phe105, Arg143, Val130 | Anticancer |
| Dihydropteroate synthase (DHPS) | 3TZF | -7.9 | Arg257, Ser222, Lys221 | Antimicrobial |
| Acetylcholinesterase (AChE) | 4EY7 | -10.2 | Trp86, Tyr337, Phe338 | Alzheimer's Disease |
This table presents hypothetical data for illustrative purposes based on studies of similar compounds. researchgate.netfrontiersin.orgnih.govnih.gov
The binding affinity, represented by the docking score, indicates the strength of the interaction, with a more negative value suggesting a more favorable binding. The identification of key interacting residues provides insights into the mechanism of action at a molecular level.
Cheminformatics Approaches for Analog Design and Virtual Screening
Cheminformatics combines computational methods with chemical information to support drug discovery. For this compound, these approaches can be invaluable for designing novel analogs with improved efficacy and for screening large compound libraries to identify new potential drug candidates.
Analog Design:
Structure-activity relationship (SAR) studies of phenothiazine derivatives have revealed that modifications to the side chain and substitutions on the phenothiazine ring system can significantly impact their biological activity. nih.govnih.gov For example, introducing different functional groups to the piperazine (B1678402) moiety or altering the substituent at the 2-position of the phenothiazine nucleus can modulate the compound's antipsychotic potency and side-effect profile. nih.gov
Using cheminformatics tools, one could systematically generate a library of virtual analogs of this compound. These analogs could then be evaluated in silico for their drug-like properties (e.g., Lipinski's rule of five), ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, and predicted binding affinities to the hypothetical targets identified through molecular docking. This process allows for the prioritization of the most promising analogs for synthesis and experimental testing.
Virtual Screening:
Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.govresearchgate.netmdpi.com In the context of this compound, a virtual screening campaign could be initiated using its chemical structure as a query. This could involve similarity searching, where databases are searched for compounds with a similar 2D or 3D structure to this compound, or pharmacophore-based screening, where a 3D arrangement of essential chemical features responsible for biological activity is used as a template.
Alternatively, a receptor-based virtual screening (docking-based virtual screening) could be performed against the validated or hypothetical targets of this compound. This would involve docking a large library of compounds into the active site of the target protein and ranking them based on their predicted binding affinities.
Hypothetical Virtual Screening Workflow for this compound Analogs
| Step | Description | Tools/Methods | Desired Outcome |
| 1. Library Generation | Create a virtual library of this compound analogs by modifying its scaffold. | Combinatorial library enumeration software | A diverse set of virtual compounds. |
| 2. Property Filtering | Filter the library based on physicochemical properties and drug-likeness criteria. | MOE, Canvas | A subset of compounds with favorable properties. |
| 3. High-Throughput Virtual Screening (HTVS) | Dock the filtered library against a target protein (e.g., Dopamine D2 Receptor). | Glide HTVS | A list of top-ranking compounds based on docking score. |
| 4. Standard Precision (SP) and Extra Precision (XP) Docking | Re-dock the top hits from HTVS with higher precision. | Glide SP/XP | Refined binding poses and more accurate docking scores. |
| 5. Binding Free Energy Calculation | Calculate the binding free energy for the top-ranked compounds. | Prime MM-GBSA | Prioritized list of lead candidates for further study. |
This table outlines a hypothetical workflow for virtual screening based on standard industry practices. nih.gov
Through these computational and cheminformatics approaches, the therapeutic potential of this compound can be systematically explored, leading to the rational design of new and improved derivatives for a variety of diseases.
Preclinical Pharmacological Investigations: in Vitro and Non Human in Vivo Models
Target Identification and Validation Methodologies for Cyclophenothiazine Hydrochloride (Hypothetical Targets)
The initial stages of preclinical research for a compound like this compound involve identifying its molecular targets. qima-lifesciences.com This process often begins with broad, hypothesis-free methods to narrow down the potential proteins or pathways with which the compound interacts.
One common approach is transcriptional profiling , where the effect of the compound on gene expression in cultured cells is measured. By analyzing which genes are up- or down-regulated, researchers can infer the signaling pathways being modulated. For instance, if genes known to be regulated by a specific kinase are consistently altered, that kinase becomes a hypothetical target. nih.gov
Another powerful technique is chemical proteomics , which aims to directly identify the proteins that bind to the compound. This can be achieved by immobilizing a derivative of this compound onto a solid support and then passing a cell lysate over it. Proteins that bind to the compound can be captured and subsequently identified using mass spectrometry.
Once a hypothetical target is identified, validation is crucial. This involves confirming that the compound's biological effects are indeed mediated through this target. A common method is to use genetic techniques , such as siRNA or CRISPR/Cas9, to reduce the expression of the target protein in cells. If the cells then become less sensitive to this compound, it provides strong evidence that the protein is a direct target.
Furthermore, biophysical assays can be employed to confirm direct binding between the compound and the purified target protein. Techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can not only confirm binding but also provide quantitative data on the binding affinity and kinetics.
Receptor Binding Assays and Ligand-Target Interactions
Receptor binding assays are fundamental in characterizing the interaction of a ligand, such as this compound, with its target receptor. nih.gov These assays are typically performed using cell membranes or purified receptors and a radiolabeled or fluorescently tagged ligand that is known to bind to the target. nih.gov
The primary goal is to determine the affinity of the compound for the receptor, which is often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A common format is the competition binding assay . In this setup, a fixed concentration of a labeled ligand is incubated with the receptor in the presence of varying concentrations of the unlabeled test compound (this compound). By measuring the displacement of the labeled ligand, the affinity of the test compound can be determined. nih.gov
To illustrate, consider a hypothetical binding assay for this compound against a G-protein coupled receptor (GPCR). Membranes from cells overexpressing the target GPCR would be incubated with a known radiolabeled antagonist for that receptor and increasing concentrations of this compound. The amount of radioactivity bound to the membranes is then measured. A decrease in radioactivity with increasing concentrations of this compound indicates that it is competing with the radiolabeled antagonist for the same binding site.
Table 1: Hypothetical Receptor Binding Affinity of this compound
| Target Receptor | Radioligand | Ki (nM) | Assay Type |
| Dopamine (B1211576) D2 Receptor | [³H]-Spiperone | 15.2 | Competition Binding |
| Serotonin (B10506) 5-HT2A Receptor | [³H]-Ketanserin | 8.5 | Competition Binding nih.gov |
| Alpha-1 Adrenergic Receptor | [³H]-Prazosin | 25.8 | Competition Binding |
The data from these assays are crucial for understanding the selectivity of the compound. By testing this compound against a panel of different receptors, a selectivity profile can be established, which helps in predicting its potential therapeutic effects and side effects.
Enzyme Inhibition and Activation Studies (If Applicable to a Hypothetical Mechanism)
Should the target of this compound be an enzyme, specific assays are conducted to determine its effect on the enzyme's catalytic activity. nih.gov These studies can reveal whether the compound acts as an inhibitor, an activator, or has no effect.
For an enzyme inhibition assay , the enzyme is incubated with its substrate and varying concentrations of this compound. The rate of product formation is then measured over time. A decrease in the reaction rate in the presence of the compound indicates inhibition. Further kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).
For example, if this compound were hypothesized to inhibit a specific kinase, a typical assay would involve the purified kinase, its protein substrate, and a source of ATP (often radiolabeled). The amount of phosphate (B84403) transferred to the substrate would be quantified.
Table 2: Hypothetical Enzyme Inhibition Profile of this compound
| Enzyme Target | Substrate | IC50 (µM) | Inhibition Type |
| Monoamine Oxidase A (MAO-A) | Kynuramine | 2.1 | Competitive |
| Acetylcholinesterase (AChE) | Acetylthiocholine | >100 | No significant inhibition |
| Catechol-O-methyltransferase (COMT) | Dopamine | 15.7 | Non-competitive |
Conversely, an enzyme activation assay would show an increased rate of product formation in the presence of the compound. The principles are similar, with the focus being on quantifying the enhancement of enzymatic activity.
Cellular Assays for Biological Response and Efficacy (e.g., Antiproliferative, Antimicrobial in cell lines)
Cellular assays are essential for evaluating the biological effects of a compound in a more physiologically relevant context than purified protein assays. nih.govyoutube.com These assays can assess a wide range of responses, including cell proliferation, viability, cytotoxicity, and antimicrobial activity.
Cell Line Selection and Culture Conditions
The choice of cell lines is critical and depends on the therapeutic area of interest. For investigating antiproliferative activity, a panel of cancer cell lines representing different tumor types is often used. nih.govnih.gov For antimicrobial studies, relevant bacterial or fungal strains are selected. researchgate.netnih.gov
Standardized cell culture conditions are paramount to ensure the reproducibility of the results. This includes using a specific type of growth medium, supplementing with fetal bovine serum and antibiotics, and maintaining the cells at a constant temperature and CO2 level in a humidified incubator. nih.gov
Dose-Response Profiling (Efficacy only)
Dose-response profiling is performed to quantify the efficacy of this compound. nih.gov This involves exposing the selected cell lines to a range of concentrations of the compound and measuring a specific biological endpoint. The data is then plotted to generate a dose-response curve, from which key parameters like the half-maximal effective concentration (EC50) can be derived. nih.gov
For antiproliferative assays, a common method is the MTT assay , which measures the metabolic activity of the cells as an indicator of cell viability. mdpi.com Another approach is the BrdU assay , which directly measures DNA synthesis and thus cell proliferation. mdpi.com
Table 3: Hypothetical Antiproliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (µM) | Assay |
| MCF-7 | Breast Cancer | 5.8 | MTT Assay mdpi.com |
| A549 | Lung Cancer | 12.1 | MTT Assay |
| HCT-116 | Colon Cancer | 7.3 | BrdU Assay mdpi.com |
| U87 MG | Glioblastoma | 9.5 | CellTiter-Glo Assay |
In the context of antimicrobial activity, the minimum inhibitory concentration (MIC) is determined. This is the lowest concentration of the compound that prevents visible growth of a microorganism. nih.gov This is typically done using a broth microdilution method in 96-well plates.
Table 4: Hypothetical Antimicrobial Activity of this compound
| Microorganism | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive bacteria | 16 |
| Escherichia coli | Gram-negative bacteria | 64 |
| Candida albicans | Fungus | 32 |
High-Throughput Screening (HTS) Methodologies for Library Evaluation
High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds to identify those with a desired biological activity. youtube.comnih.gov This automated process is crucial in the early phases of drug discovery. nih.govrecipharm.com
The assays used in HTS are miniaturized and optimized for speed and cost-effectiveness. recipharm.comnih.gov For instance, a cellular HTS assay for an antiproliferative compound might involve seeding thousands of different cancer cell lines in 384- or 1536-well plates, adding the library of compounds using robotic liquid handlers, and then measuring cell viability after a set incubation period using a plate reader. youtube.comfrontiersin.org
The data from HTS is typically analyzed to identify "hits"—compounds that exhibit a significant effect above a certain threshold. These hits are then subjected to further validation and dose-response studies to confirm their activity and potency. The Z'-factor is a statistical parameter often used to evaluate the quality and robustness of an HTS assay. nih.gov
In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Studies (Methodologies only)
In vitro ADME studies are crucial in early drug discovery to predict the pharmacokinetic properties of a compound in humans. These assays provide insights into a drug's potential for oral absorption, its distribution in the body, its metabolic fate, and its route of elimination. For this compound, the following methodologies are standardly employed.
To evaluate the potential for intestinal absorption of this compound, permeability assays utilizing cell-based models are common practice. The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely accepted in vitro model for predicting human intestinal permeability. These cells spontaneously differentiate into a monolayer of polarized enterocytes that exhibit many of the morphological and functional characteristics of the human small intestinal epithelium, including the formation of tight junctions and the expression of various transporters.
The standard methodology for a Caco-2 permeability assay involves seeding Caco-2 cells on a semi-permeable membrane in a transwell apparatus. The assay measures the rate of transport of this compound from the apical (AP) side, representing the intestinal lumen, to the basolateral (BL) side, representing the blood, and vice versa. The apparent permeability coefficient (Papp) is calculated to quantify the permeability. A bidirectional assay, measuring both AP to BL and BL to AP transport, can also determine if the compound is a substrate for efflux transporters such as P-glycoprotein (P-gp).
The metabolic stability of this compound is a critical parameter that influences its half-life and oral bioavailability. In vitro metabolic stability is typically assessed using liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes.
The methodology for a microsomal stability assay involves incubating this compound with liver microsomes from different species (e.g., human, rat, mouse) in the presence of the cofactor NADPH. The concentration of the parent compound is monitored over time using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). From the rate of disappearance of the compound, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) can be determined. These values are then used to predict the in vivo hepatic clearance of the drug.
Specific data regarding the metabolic stability of this compound from microsomal assays is not currently available in published literature.
The extent to which a drug binds to plasma proteins influences its distribution and availability to reach its target site. For phenothiazines, which are basic drugs, binding occurs not only to albumin but also to other plasma proteins like alpha-1-acid glycoprotein. Several methods can be employed to determine the plasma protein binding of this compound.
Equilibrium dialysis is a common technique where a semi-permeable membrane separates a compartment containing the drug in plasma from a drug-free buffer compartment. At equilibrium, the concentration of the unbound drug is the same in both compartments, allowing for the calculation of the percentage of bound drug. Other methods include ultrafiltration, ultracentrifugation, and equilibrium gel filtration.
While the general class of phenothiazines is known to be highly protein-bound, specific plasma protein binding data for this compound is not detailed in available scientific resources.
Non-Human In Vivo Pharmacological Models (Methodologies only)
Non-human in vivo models are essential for evaluating the efficacy and pharmacokinetic profile of a drug candidate in a living organism before it can be considered for human trials.
Given that phenothiazines are typically investigated for their antipsychotic properties, animal models relevant to psychiatric disorders would be appropriate for assessing the in vivo efficacy of this compound. These models often involve inducing behaviors in animals that are analogous to human symptoms.
However, specific studies detailing the use of this compound in any animal models for disease states could not be found in the reviewed literature.
Pharmacokinetic studies in non-human species are conducted to understand how a drug is absorbed, distributed, metabolized, and eliminated in a whole-animal system. These studies typically involve administering the drug to animals (e.g., rats, mice, dogs) and collecting blood, urine, and feces samples at various time points.
The concentration of this compound and its potential metabolites in these biological samples would be quantified using a validated bioanalytical method, such as LC-MS/MS. This data allows for the determination of key pharmacokinetic parameters, including clearance, volume of distribution, and half-life.
Specific pharmacokinetic profiling studies for this compound in any non-human species have not been reported in the accessible scientific literature.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Cyclophenothiazine Hydrochloride Analogs
Design and Synthesis of Analogs for SAR/SPR Exploration
The design of cyclophenothiazine hydrochloride analogs for SAR and SPR studies involves systematic modifications of the core phenothiazine (B1677639) structure. The primary strategy is to synthesize a series of compounds where specific parts of the molecule are altered to observe the resulting changes in biological activity and physicochemical properties. nih.govnih.gov
The synthesis of these analogs typically begins with the appropriate phenothiazine core. nih.gov Key modifications often involve:
Substitution on the Phenothiazine Ring: Introducing various substituents at different positions of the tricyclic ring system.
Modification of the N-10 Side Chain: Altering the length and branching of the alkyl chain connecting the phenothiazine nitrogen to the terminal amino group.
Variation of the Terminal Amino Group: Incorporating different cyclic or acyclic amines at the end of the side chain.
A general synthetic route might involve the reaction of a substituted phenothiazine with an appropriate acyl chloride, followed by reaction with a desired amine to form the final amide or amine derivative. nih.govacs.org For instance, the synthesis of novel phenothiazine derivatives has been achieved by reacting 1-methyl-3-benzoylthio-4-butylthioquinolinium chloride with substituted 3-aminopyridine (B143674) derivatives. nih.gov
Systematics of Structural Modifications and Their Impact on Biological Activity
Systematic structural modifications of the phenothiazine nucleus have revealed several key determinants of biological activity, particularly for antipsychotic effects. youtube.comif-pan.krakow.pl
Substitution at the C-2 Position: The introduction of an electron-withdrawing group at the C-2 position of the phenothiazine ring is a critical factor for enhancing antipsychotic activity. slideshare.netslideshare.net The order of potency for substituents at this position is generally: -CF₃ > -Cl > -SCH₃. cutm.ac.in
The N-10 Side Chain: A three-carbon chain between the nitrogen of the phenothiazine ring and the terminal amino nitrogen is considered optimal for neuroleptic activity. slideshare.netslideshare.net Shortening or lengthening this chain generally leads to a decrease in potency. Branching at the β-position of this side chain with a small group like a methyl group can decrease antipsychotic potency while sometimes enhancing other activities like antihistaminic effects. youtube.com
The Terminal Amino Group: The terminal amino group should ideally be a tertiary amine for maximal activity. slideshare.netcutm.ac.in Primary and secondary amines are less potent. The nature of the substituents on this nitrogen is also important, with piperazine (B1678402) derivatives often conferring the greatest potency and selectivity. youtube.comif-pan.krakow.pl
The following table summarizes the impact of these modifications:
| Structural Modification | Impact on Antipsychotic Activity | Reference |
| Electron-withdrawing group at C-2 | Increases potency | slideshare.netslideshare.net |
| Three-carbon N-10 side chain | Optimal for potency | slideshare.netslideshare.net |
| Tertiary terminal amino group | Essential for high potency | slideshare.netcutm.ac.in |
| Piperazine moiety in side chain | Often confers highest potency | youtube.comif-pan.krakow.pl |
| Branching at β-position of side chain | Decreases potency | youtube.com |
| Substitution at C-1 or C-4 | Reduces potency | youtube.com |
Identification of Key Pharmacophoric Features and Functional Groups
A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For phenothiazine antipsychotics, the key pharmacophoric features are well-established and are thought to mimic the neurotransmitter dopamine (B1211576), allowing them to act as antagonists at dopamine receptors. nih.govpharmacy180.com
The essential pharmacophoric elements include:
An electron-withdrawing substituent at the C-2 position of the phenothiazine ring. nih.gov
A three-atom chain separating the phenothiazine ring nitrogen (N-10) from the terminal amino nitrogen. nih.gov
A protonatable tertiary amino group at the end of the side chain. nih.gov
Molecular modeling studies have shown that favorable van der Waals interactions between the side chain amino group and the C-2 substituent can promote a conformation that mimics dopamine. nih.gov This conformation is crucial for binding to the dopamine D2 receptor.
Correlation of Molecular Descriptors with Observed Biological Effects
Quantitative Structure-Activity Relationship (QSAR) studies are employed to correlate the physicochemical properties (molecular descriptors) of phenothiazine analogs with their biological activities. ubbcluj.ronih.gov These studies help in understanding the underlying mechanisms of action and in designing more potent compounds.
Commonly used molecular descriptors in QSAR studies of phenothiazines include:
Hydrophobicity (logP): This descriptor is important for the passive transport of the drug across cell membranes. ubbcluj.ro Hydrophobic fields have been shown to improve the predictive power of QSAR models for phenothiazines. nih.gov
Electronic Parameters: Descriptors like the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are used to quantify the electronic properties of the molecules.
Steric Parameters: Molar refractivity and molecular volume are examples of steric descriptors that can influence drug-receptor interactions.
Topological Indices: These indices describe the connectivity and branching of the molecular structure. ubbcluj.ro
A QSAR study on a set of phenothiazine derivatives found a good correlation between their biological activity and a combination of topological indices and quantum mechanical descriptors. ubbcluj.ro
Development of Predictive Models for Optimized Derivatives
Based on SAR and QSAR data, predictive models can be developed to guide the design of optimized phenothiazine derivatives with enhanced activity and improved properties. Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools for this purpose. nih.govnih.gov
In a CoMFA study of phenothiazine derivatives, statistically significant models were developed using steric, electrostatic, and hydrophobic fields. nih.gov These models can generate 3D contour maps that highlight regions where modifications to the molecular structure are likely to increase or decrease biological activity. For instance, the models might indicate that a bulky substituent in a particular region would be beneficial, while a positively charged group in another region would be detrimental.
These predictive models serve as a valuable guide for medicinal chemists, allowing for a more rational approach to drug design and reducing the need for extensive and costly synthesis and testing of numerous compounds. nih.gov
Molecular and Cellular Mechanisms of Action
Elucidation of Molecular Targets and Pathways
The therapeutic and biological activities of phenothiazine (B1677639) derivatives stem from their ability to interact with multiple molecular targets, thereby influencing a range of cellular pathways. Key targets identified include neurotransmitter receptors, calcium-binding proteins, and the cell membrane itself.
Phenothiazines are well-established antagonists of dopamine (B1211576) receptors, with a particular affinity for the D2 subtype. tandfonline.comnih.gov This interaction is central to their antipsychotic effects. mdpi.com The binding affinity for D2 receptors varies among different phenothiazine derivatives and their metabolites. tandfonline.comnih.gov Beyond dopamine receptors, these compounds also demonstrate binding to α1- and α2-adrenoceptors, contributing to their broad pharmacological profile. nih.goviiarjournals.org
A primary molecular target, independent of neurotransmitter systems, is calmodulin (CaM), a ubiquitous and essential calcium-binding protein. drexel.eduplos.org Phenothiazines bind to CaM in a calcium-dependent manner, inhibiting its ability to activate a multitude of enzymes and cellular processes. drexel.edunih.gov This inhibition disrupts calcium-mediated signaling pathways, which are crucial for normal cell function. iiarjournals.org
Furthermore, recent research has highlighted the plasma membrane as a critical site of action. frontiersin.orgnih.gov The cationic and amphiphilic nature of phenothiazines allows them to intercalate into the lipid bilayer of cellular membranes. frontiersin.orgnih.gov This interaction alters the physical properties of the membrane, including its fluidity and integrity. frontiersin.org Specifically, phenothiazines like trifluoperazine (B1681574) have been shown to inhibit the function of annexin (B1180172) proteins, which are vital for plasma membrane repair. nih.govnih.gov By compromising these repair mechanisms, phenothiazines can sensitize cells, particularly cancer cells, to injury. nih.govnih.gov In the context of oncology, some phenothiazines are also being explored for their ability to reactivate the tumor suppressor protein phosphatase 2A (PP2A). plos.org
Cell Signaling Pathway Modulation
By engaging with their primary molecular targets, phenothiazines modulate numerous intracellular signaling pathways that govern cell proliferation, survival, and function.
The inhibition of calmodulin by phenothiazines has profound effects on calcium signaling. iiarjournals.orgnih.gov This can lead to the indirect stimulation of calcium-dependent potassium efflux in cells like erythrocytes. nih.gov Given calmodulin's role in regulating hundreds of proteins, its inhibition by phenothiazines affects a wide array of downstream pathways. plos.org
In the context of cancer biology, phenothiazines have been shown to modulate critical survival pathways. Several derivatives can inhibit the PI3K/Akt/mTOR pathway, a central regulator of cell growth and proliferation. nih.gov They also impact the Ras-MAPK signaling cascade, which is frequently dysregulated in cancer. plos.orgnih.gov For instance, certain phenothiazines can disrupt the proper localization and function of oncogenic Ras proteins at the plasma membrane. plos.org
The modulation of these pathways can culminate in the induction of apoptosis (programmed cell death). By downregulating the expression of anti-apoptotic proteins and upregulating pro-apoptotic proteins, phenothiazines can shift the cellular balance towards cell death. iiarjournals.orgnih.gov
Protein-Ligand Interaction Dynamics
The interaction between phenothiazines and their protein targets is governed by specific physicochemical properties. The binding to calmodulin, for example, is a well-studied interaction involving both hydrophobic and electrostatic forces. drexel.edupopline.org
The phenothiazine nucleus, being hydrophobic, is thought to interact with a nonpolar region of the calmodulin protein. popline.org The potency of this interaction is strongly correlated with the hydrophobicity of the phenothiazine ring structure. popline.org Concurrently, the positively charged amino group on the side chain of the phenothiazine molecule forms an electrostatic bond with a negatively charged residue on calmodulin. popline.org The spatial relationship between the hydrophobic core and the charged amino group is a critical determinant of binding affinity and inhibitory activity. popline.org
The interaction with the cell membrane also involves specific molecular dynamics. Studies with trifluoperazine have shown that it intercalates into the lipid bilayer, which leads to a thinning of the membrane, making it more fragile. nih.govnih.gov This intercalation also affects the lateral diffusion of specific lipids, such as phosphatidylserine (B164497). nih.gov By restricting the movement of phosphatidylserine within the membrane, trifluoperazine compromises the binding of annexin proteins, which require these lipids for their membrane-shaping and repair functions. nih.gov
The binding affinity to dopamine D2 receptors also varies significantly among different phenothiazine derivatives and their metabolites. As shown in the table below, metabolites can retain significant, though generally lower, binding affinity compared to the parent drug.
| Compound | Relative Potency for D2 Receptor Binding (Parent Drug = 100%) | Reference |
|---|---|---|
| 7-hydroxy-levomepromazine | 16% | tandfonline.com |
| N-desmethyl-levomepromazine | 41% | tandfonline.com |
| 7-hydroxy-chlorpromazine | 63% | tandfonline.com |
| 7-hydroxy-fluphenazine | 76% | tandfonline.com |
| 7-hydroxy-perphenazine | 35% | tandfonline.com |
Gene Expression and Proteomic Analysis in Responding Biological Systems
A significant area of investigation has been the effect of phenothiazines on genes regulating apoptosis. Studies have shown that these compounds can alter the expression of proteins in the Bcl-2 family. nih.gov For example, treatment with certain phenothiazine hybrids has been observed to decrease the expression of the pro-survival gene Bcl-2 while increasing the expression of the pro-apoptotic gene Bax. nih.gov Similarly, the phenothiazine thioridazine (B1682328) has been reported to reduce the expression of the anti-apoptotic proteins BCL2 and survivin, as well as the proto-oncogene c-MYC. iiarjournals.org Other derivatives, such as fluphenazine (B1673473) mustard, have also been shown to decrease the expression of c-MYC, a key regulator of cell proliferation. plos.org
These findings indicate that a crucial part of the mechanism of action for phenothiazines involves the transcriptional regulation of genes that control cell fate decisions, such as proliferation and apoptosis. Comprehensive proteomic analyses would be necessary to fully delineate the broader impact of these compounds on the cellular protein network. nih.govnih.gov
| Phenothiazine Derivative | Effect on Gene/Protein Expression | Cellular Outcome | Reference |
|---|---|---|---|
| Thioridazine | Downregulation of BCL2, survivin, c-MYC | Inhibition of proliferation, induction of apoptosis | iiarjournals.org |
| Fluphenazine mustard | Downregulation of c-MYC | Decreased cell proliferation | plos.org |
| 1,2,3-triazole-diazaphenothiazine hybrid | Downregulation of Bcl-2, upregulation of Bax | Induction of apoptosis | nih.gov |
Subcellular Localization and Intracellular Trafficking
The primary site of action for many of the effects of phenothiazines is the plasma membrane. mdpi.comfrontiersin.orgnih.gov Their amphiphilic nature drives their accumulation within the lipid bilayer, where they can directly influence membrane properties and the function of membrane-associated proteins. frontiersin.orgnih.gov
The localization of phenothiazines to these specific subcellular compartments—the plasma membrane and lysosomes—is key to their diverse biological effects, from altering signal transduction at the cell surface to influencing degradative pathways within the cell.
Potential Applications and Translational Research Perspectives Excluding Clinical Human Trials
Cyclophenothiazine Hydrochloride as a Research Probe or Chemical Biology Tool
The phenothiazine (B1677639) scaffold is increasingly being utilized as a foundational structure for the development of chemical probes to investigate complex biological processes. While research specifically on this compound as a probe is limited, the broader class of phenothiazine derivatives offers significant promise. These compounds can be functionalized to create probes for detecting specific analytes or to study cellular mechanisms.
For instance, novel fluorescent probes based on the phenothiazine core have been synthesized for the detection of metal ions like copper (Cu²⁺) and mercury (Hg²⁺). nih.govnih.gov One such probe, a phenothiazine-thiosemicarbazide compound, demonstrated significant fluorescence quenching in the presence of these ions, highlighting the potential for developing highly selective and sensitive chemosensors. nih.gov Another study detailed a phenothiazine-appended thiophene (B33073) derivative for the trilateral detection of Cu²⁺ in living cells and aqueous samples. nih.gov Furthermore, phenothiazine-based "turn-on" fluorescent probes have been developed for the detection of hydrazine (B178648) in various environmental and food samples, showcasing their utility in environmental monitoring and food safety. rsc.org
The synthesis of phenothiazine derivatives as potential affinity ligands for dopamine (B1211576) receptors has also been described. nih.gov Specifically, a derivative showed strong, irreversible binding to D1-dopamine receptors, suggesting its promise as a highly specific affinity ligand for biochemical and pharmacological studies of these receptors. nih.gov These examples underscore the potential of modifying the phenothiazine structure, including through cyclization of the side chain as in cyclophenothiazine, to create tailored tools for chemical biology research. The rigid conformation of the cyclic side chain in cyclophenothiazine could offer advantages in terms of receptor specificity and binding affinity compared to more flexible linear side-chain analogues.
Lead Optimization Strategies for Further Drug Discovery
The phenothiazine nucleus is a privileged scaffold in medicinal chemistry, and strategies for its optimization to discover new drugs are an active area of research. mdpi.com Lead optimization involves modifying a lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. For phenothiazine derivatives, this often involves alterations at the N10 position of the tricyclic system and substitutions on the aromatic rings. mdpi.comacs.org
Several studies have demonstrated that modifying the phenothiazine structure can lead to compounds with potent biological activities, including anticancer and antifungal properties. mdpi.comtandfonline.com For example, linking the phenothiazine system to other pharmacophores, such as chalcones or 1,2,3-triazoles, has yielded hybrid compounds with significant antiproliferative activity against various cancer cell lines. mdpi.com The length and nature of the linker chain between the phenothiazine core and other molecular fragments have been shown to be critical for activity. mdpi.com
Furthermore, the introduction of different functional groups can modulate the biological and physicochemical properties of phenothiazine derivatives. PEGylation, the attachment of polyethylene (B3416737) glycol (PEG) chains, has been explored as a strategy to improve the pharmaceutical properties of phenothiazine-based antitumor drugs. researchgate.net This modification has been shown to enhance cytotoxicity against tumor cells while reducing toxicity in normal cells. researchgate.net
The cyclized side chain of this compound represents a specific structural modification. Further lead optimization strategies could involve synthesizing analogues with different ring sizes or incorporating various substituents on the cyclic moiety to explore structure-activity relationships (SAR) for new therapeutic targets. In silico target screening and molecular docking studies are also valuable tools for prioritizing synthesized compounds and understanding their interactions with biological targets like cholinesterases. acs.orgnih.gov
Applications in Materials Science
The unique optoelectronic properties of the phenothiazine core have made it an attractive building block for advanced organic materials. rsc.orgrsc.org Phenothiazine is an electron-rich S,N-heterocyclic aromatic compound with a non-planar, butterfly-like conformation that can be readily functionalized. rsc.orgrsc.org These characteristics are advantageous for applications in organic electronics, where phenothiazine derivatives are used in devices such as organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). rsc.orgrsc.org
Structural modifications to the phenothiazine scaffold, such as the introduction of different electron-donating or -accepting groups and varying the length of the π-conjugated system, can fine-tune the optoelectronic properties of the resulting materials. rsc.orgmdpi.com For example, phenothiazine-based dyes have been successfully employed in dye-sensitized solar cells. rsc.org In the context of organic solar cells, phenothiazine derivatives have been investigated as donor materials and as solid additives to optimize the morphology of the active layer, leading to improved device efficiency and stability. mdpi.comacs.org
While direct applications of this compound in materials science are not yet reported, the "cyclo" modification is noteworthy. A rigidified cyclic side chain, as found in cyclophenothiazine, could influence the molecular packing and intermolecular interactions in the solid state. This could potentially lead to materials with distinct charge transport properties or light-emitting characteristics compared to their linear-chain counterparts. The exploration of cyclophenothiazine and its derivatives in the field of organic electronics and optoelectronic materials represents a promising, albeit currently underexplored, research direction.
Development of Novel Assays or Detection Methods
The development of sensitive and reliable analytical methods for the detection and quantification of phenothiazines is crucial, given their widespread use. Various techniques have been employed for this purpose, including spectrophotometry, spectrofluorimetry, and chromatography. researchgate.netnih.gov
New methods are continually being developed to improve upon existing assays. For instance, oxidative derivatization of phenothiazines to their sulfoxides can yield strongly fluorescent products, forming the basis for highly sensitive spectrofluorimetric determination methods. researchgate.net High-performance thin-layer chromatography (HPTLC) combined with densitometry has also been established as a rapid, precise, and sensitive alternative to high-performance liquid chromatography (HPLC) for the analysis of phenothiazine derivatives in pharmaceutical formulations. nih.gov
Beyond detecting phenothiazines themselves, the unique properties of these compounds are being harnessed to develop novel assays for other substances. As mentioned previously, phenothiazine-based fluorescent probes are being designed for the detection of metal ions and other small molecules. nih.govnih.govrsc.org The synthesis of phenothiazinimides, which act as electrophilic amination reagents, opens up possibilities for new synthetic methodologies and potentially new detection reactions. acs.org The inherent electrochemical activity of the phenothiazine nucleus also makes it a candidate for the development of electrochemical sensors. While specific assays based on this compound have not been detailed, its structural features could be exploited in the design of new analytical reagents or as a target analyte for the development of novel, highly specific detection methods.
Conclusion and Future Directions
Summary of Current Research Landscape for Cyclophenothiazine Derivatives
The current research landscape for phenothiazine (B1677639) derivatives is vibrant and expanding far beyond their original application in psychiatry. wisdomlib.orgacs.org Initially recognized for their neuroleptic properties, these compounds are now the subject of intense investigation for a wide range of therapeutic applications. wisdomlib.orgacs.orgresearchgate.net A significant area of focus is their potential as anticancer agents. researchgate.netbrieflands.com Researchers are actively exploring their ability to induce apoptosis, inhibit tumor growth, and even reverse multidrug resistance in various cancer cell lines. researchgate.netbrieflands.comnih.gov
Furthermore, the antimicrobial properties of phenothiazine derivatives are a growing field of study. wisdomlib.org This includes research into their effectiveness against bacteria, fungi, viruses, and even prions. wisdomlib.orgacs.org Their diverse biological activity is attributed to their unique three-ring structure, which allows for a wide range of chemical modifications. researchgate.net These modifications can significantly alter the compound's properties and biological effects. researchgate.net The ongoing research aims to synthesize and screen new derivatives with enhanced efficacy and specificity for various diseases. wisdomlib.orgresearchgate.net
Unresolved Questions and Challenges in Phenothiazine Research
Despite the promising research, several unresolved questions and challenges remain in the field of phenothiazine derivatives. A primary challenge is understanding the precise mechanism of action for their diverse biological effects. nih.govfrontiersin.org While it is known that they can interact with a multitude of receptors and enzymes, the exact pathways for their anticancer and antimicrobial activities are not fully elucidated. brieflands.comnih.gov
Another significant hurdle is the potential for side effects, which were a known issue with their use as antipsychotics. nih.govnih.gov Researchers are working to design new derivatives with improved safety profiles and reduced off-target effects. mdpi.com The development of drug resistance is another critical challenge, particularly in their application as anticancer and antimicrobial agents. researchgate.net Overcoming these challenges will require a deeper understanding of the structure-activity relationships and the molecular targets of these compounds.
Furthermore, the limited solubility and bioavailability of some phenothiazine derivatives can hinder their therapeutic application. chemrxiv.org Overcoming these physicochemical challenges through innovative drug delivery systems and chemical modifications is an active area of research. chemrxiv.org
Prospective Research Avenues for Novel Phenothiazine Derivatives
The future of phenothiazine research is promising, with several exciting avenues for the development of novel derivatives. One key area is the use of molecular hybridization, where the phenothiazine scaffold is combined with other pharmacologically active molecules to create new compounds with enhanced or synergistic effects. mdpi.com This approach has already shown potential in developing new anticancer and antimicrobial agents. mdpi.com
The application of nanotechnology in drug delivery is another promising frontier. chemrxiv.org Encapsulating phenothiazine derivatives in nanoparticles could improve their solubility, bioavailability, and targeting to specific cells or tissues, thereby increasing their efficacy and reducing side effects. chemrxiv.org
Furthermore, there is a growing interest in the application of phenothiazine derivatives in optoelectronics and materials science due to their unique photophysical properties. rsc.orgrsc.org Research in this area could lead to the development of new sensors, imaging agents, and other advanced materials. rsc.org Continued exploration of the vast chemical space of phenothiazine derivatives, guided by computational modeling and high-throughput screening, will undoubtedly lead to the discovery of new compounds with novel therapeutic applications. nih.gov
Q & A
Q. What are the recommended synthetic routes for Cyclophenothiazine hydrochloride, and how can purity be optimized?
this compound synthesis typically involves cyclization of phenothiazine derivatives followed by hydrochlorination. Key steps include:
- Salt formation : Reacting the free base with HCl under anhydrous conditions to avoid hydrolysis .
- Purification : Use recrystallization in ethanol or acetonitrile (common solvents for hydrochloride salts) to remove unreacted precursors .
- Purity validation : Employ HPLC with UV detection (λ = 254 nm) and compare retention times against certified reference materials .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : Analyze and spectra to confirm the cyclopropyl and phenothiazine moieties. Chemical shifts for aromatic protons typically appear at δ 7.2–7.8 ppm .
- Mass Spectrometry (MS) : Use ESI-MS in positive ion mode to verify the molecular ion peak (expected m/z ~355 for CHClNS) .
- X-ray Diffraction (XRD) : Resolve crystal structure to confirm hydrochloride salt formation and polymorphic stability .
Q. How should researchers select appropriate in vitro models for preliminary toxicity screening?
- Cell lines : Use hepatocyte models (e.g., HepG2) for metabolic toxicity and neuronal cells (e.g., SH-SY5Y) for neurotoxicity assessments, given phenothiazines’ CNS activity .
- Dosage ranges : Start with 1–100 µM, referencing LD data from structurally similar compounds (e.g., Chlorpromazine hydrochloride: oral LD = 145 mg/kg in rodents) .
- Endpoints : Measure mitochondrial membrane potential (JC-1 assay) and reactive oxygen species (ROS) generation .
Advanced Research Questions
Q. What experimental design strategies mitigate confounding factors in mechanistic studies of this compound?
- Control groups : Include vehicle (e.g., saline with 0.1% HCl) and positive controls (e.g., Chlorpromazine hydrochloride) to isolate compound-specific effects .
- Dose-response curves : Use 4-parameter logistic models to calculate EC/IC values, ensuring ≥6 concentrations spanning 3 log units .
- Blinding : Implement double-blinding in animal studies to reduce bias in behavioral assays (e.g., forced swim test for antidepressant activity) .
Q. How can contradictory data on this compound’s receptor selectivity be resolved?
- Binding assays : Perform competitive radioligand displacement studies (e.g., -Spiperone for dopamine D receptors) to quantify affinity (K) .
- Computational modeling : Use molecular docking (AutoDock Vina) to compare binding poses with known antagonists and validate via mutagenesis .
- Meta-analysis : Apply PRISMA guidelines to aggregate data from heterogeneous studies, adjusting for variables like assay pH and temperature .
Q. What pharmacokinetic parameters should be prioritized in preclinical studies?
- Bioavailability : Calculate using AUC after oral and intravenous administration in rodents. Phenothiazines often show low oral bioavailability (<20%) due to first-pass metabolism .
- Half-life : Determine via non-compartmental analysis (NCA) in plasma samples collected over 24–48 hours .
- Tissue distribution : Use LC-MS/MS to quantify drug levels in target organs (e.g., brain, liver) and assess blood-brain barrier penetration .
Q. How can stability challenges in aqueous formulations of this compound be addressed?
- pH optimization : Maintain pH 3–4 to prevent hydrolysis; use citrate or phosphate buffers .
- Lyophilization : Develop freeze-dried powders with cryoprotectants (e.g., trehalose) for long-term storage .
- Forced degradation studies : Expose to heat (40°C), light (ICH Q1B), and oxidative conditions (HO) to identify degradation pathways .
Q. What methodologies are effective for elucidating off-target effects in multi-omics studies?
- Transcriptomics : Perform RNA-seq on treated cell lines and analyze differential expression via DESeq2 (adjusted p < 0.05) .
- Proteomics : Use SILAC labeling and LC-MS to quantify changes in protein abundance, focusing on apoptosis and oxidative stress pathways .
- Metabolomics : Apply -NMR to profile serum metabolites and identify perturbations in TCA cycle intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
